2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride
CAS No.: 2445794-82-9
Cat. No.: VC6438687
Molecular Formula: C8H12ClF3N2S
Molecular Weight: 260.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2445794-82-9 |
|---|---|
| Molecular Formula | C8H12ClF3N2S |
| Molecular Weight | 260.7 |
| IUPAC Name | 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H11F3N2S.ClH/c1-3-7(2,12)6-13-5(4-14-6)8(9,10)11;/h4H,3,12H2,1-2H3;1H |
| Standard InChI Key | RBQQVDNVXIQYOE-UHFFFAOYSA-N |
| SMILES | CCC(C)(C1=NC(=CS1)C(F)(F)F)N.Cl |
Introduction
Structural and Molecular Characteristics
The compound’s structure combines a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—with a trifluoromethyl (-CF₃) group at the 4-position and a branched butan-2-amine group at the 2-position. The hydrochloride salt form enhances its solubility and stability for laboratory use. Key molecular features include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂ClF₃N₂S |
| Molecular Weight | 260.7 g/mol |
| IUPAC Name | 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride |
| SMILES | CCC(C)(C1=NC(=CS1)C(F)(F)F)N.Cl |
| InChI Key | RBQQVDNVXIQYOE-UHFFFAOYSA-N |
The trifluoromethyl group imparts electron-withdrawing effects, altering the compound’s electronic distribution and enhancing its interaction with biological targets.
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride typically involves introducing a trifluoromethyl group into a thiazole precursor. A common method employs trifluoromethyltrimethylsilane (TMSCF₃) as the fluorinating agent in the presence of a fluoride source (e.g., cesium fluoride). The reaction proceeds under controlled conditions in a stainless-steel autoclave to maintain high pressure (1–3 atm) and temperature (80–120°C), which accelerates the reaction kinetics and improves yield. Nitrogen protection is often used to prevent oxidation side reactions.
| Parameter | Condition |
|---|---|
| Fluorinating Agent | TMSCF₃ |
| Catalyst | CsF |
| Temperature | 80–120°C |
| Pressure | 1–3 atm |
| Reaction Time | 6–24 hours |
| Yield | 60–85% (reported) |
Post-Synthesis Modifications
The hydrochloride salt is formed by treating the free base with hydrochloric acid, enhancing crystallinity and stability. Purification is achieved via column chromatography or recrystallization from ethanol/water mixtures.
Biological Activities and Mechanistic Insights
Interaction with Biological Targets
Thiazole derivatives are known to modulate enzymes and receptors involved in critical cellular processes. This compound exhibits affinity for kinases and G-protein-coupled receptors (GPCRs), influencing pathways related to:
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Cell proliferation and apoptosis: By inhibiting pro-survival kinases (e.g., Akt/PKB), it induces programmed cell death in cancer cell lines.
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Immune response modulation: It suppresses cytokine production in macrophages by interfering with NF-κB signaling.
Applications in Pharmaceutical and Materials Science
Drug Development
The compound serves as a scaffold for designing:
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Kinase Inhibitors: Its thiazole core mimics ATP-binding sites in kinases, making it a candidate for oncology therapeutics.
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Antiviral Agents: Structural analogs have shown activity against RNA viruses, including influenza and SARS-CoV-2.
Materials Science Applications
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Fluorescent Probes: The trifluoromethyl group enhances photostability, enabling use in bioimaging.
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Polymer Additives: Improves thermal stability in fluoropolymers used in high-performance coatings.
| Factor | Impact |
|---|---|
| Humidity | Hygroscopic; store in desiccators |
| Temperature | Stable up to 40°C; degrades above 80°C |
| Light Sensitivity | Protect from UV exposure |
Storage recommendations include airtight containers with nitrogen padding and desiccants to prevent hydrolysis.
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